molecular formula C6H12O2 B15262916 1-Hydroxy-3-methylpentan-2-one

1-Hydroxy-3-methylpentan-2-one

Cat. No.: B15262916
M. Wt: 116.16 g/mol
InChI Key: FBLPDPUHAXQBLV-UHFFFAOYSA-N
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Description

1-Hydroxy-3-methylpentan-2-one is a primary α-hydroxy ketone with the molecular formula C6H12O2. This compound is known for its unique structure, which includes a hydroxyl group and a ketone group on a pentane backbone. It is a versatile compound used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-3-methylpentan-2-one can be synthesized through the base-catalyzed aldol condensation of 2-butanone with acetaldehyde. This reaction forms 4-hydroxy-3-methyl-2-pentanone, which is then dehydrated to 3-methyl-3-penten-2-one over an acid catalyst. Finally, hydrogenation over a palladium catalyst yields this compound .

Industrial Production Methods: The industrial production of this compound follows the same synthetic route as described above. The process involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-3-methylpentan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.

Major Products:

    Oxidation: 3-Methyl-2-pentanone or 3-methylpentanoic acid.

    Reduction: 1-Hydroxy-3-methylpentan-2-ol.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 1-hydroxy-3-methylpentan-2-one involves its interaction with various molecular targets and pathways. For example, it can undergo rearrangement reactions catalyzed by enzymes such as reductoisomerase and acetolactate decarboxylase. These enzymes facilitate the conversion of the compound through stereoelectronic control, leading to the formation of different products .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific arrangement of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

1-hydroxy-3-methylpentan-2-one

InChI

InChI=1S/C6H12O2/c1-3-5(2)6(8)4-7/h5,7H,3-4H2,1-2H3

InChI Key

FBLPDPUHAXQBLV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)CO

Origin of Product

United States

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